molecular formula C25H25N3O3S2 B2753767 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252849-38-9

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2753767
CAS No.: 1252849-38-9
M. Wt: 479.61
InChI Key: KMWQTZMFMIQVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. This compound functions by forming a covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible kinase inhibition and sustained suppression of downstream signaling. The thieno[3,2-d]pyrimidine core structure is a known privileged scaffold for designing potent kinase inhibitors . Its primary research value lies in the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in investigating autoimmune and inflammatory diseases where dysregulated B-cell activity is a key pathogenic factor. Researchers utilize this compound as a critical chemical probe to dissect BTK-dependent signaling cascades, to evaluate its efficacy in in vitro and in vivo disease models, and to explore mechanisms of resistance to BTK-targeted therapies.

Properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-16(2)19-9-4-5-10-20(19)26-22(29)15-33-25-27-21-11-12-32-23(21)24(30)28(25)14-17-7-6-8-18(13-17)31-3/h4-13,16H,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWQTZMFMIQVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidinone Ring

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized from methyl 3-aminothiophene-2-carboxylate. Cyclization with formamide or urea under reflux conditions yields the unsubstituted pyrimidinone. For example, heating methyl 3-aminothiophene-2-carboxylate with formamide at 180°C for 6 hours produces thieno[3,2-d]pyrimidin-4(3H)-one in 75–80% yield.

N3-Alkylation with 3-Methoxybenzyl Group

Introduction of the 3-methoxybenzyl group at position 3 is achieved via alkylation. Treatment of the pyrimidinone with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords 3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one. The reaction proceeds through an SN2 mechanism, with yields typically ranging from 65% to 75%.

Chlorination at Position 2

Chlorination of the pyrimidinone at position 2 is critical for subsequent sulfanyl substitution. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. Reacting 3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃ at 110°C for 4–6 hours yields 2-chloro-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one. Excess POCl₃ is removed under reduced pressure, and the product is purified via recrystallization from ethanol (yield: 70–80%).

Synthesis of N-[2-(Propan-2-yl)phenyl]mercaptoacetamide

Preparation of N-[2-(Propan-2-yl)phenyl]chloroacetamide

2-Isopropylaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0–5°C to minimize side reactions, yielding N-[2-(propan-2-yl)phenyl]chloroacetamide in 85–90% purity. Purification by silica gel chromatography (hexane/ethyl acetate, 4:1) affords the intermediate as a white solid.

Thiolation of Chloroacetamide

The chloroacetamide is converted to the corresponding thiol via a two-step process:

  • Formation of the Isothiouronium Salt : Reaction with thiourea in ethanol under reflux for 3 hours generates the isothiouronium salt.
  • Alkaline Hydrolysis : Treatment with 2M sodium hydroxide (NaOH) at room temperature liberates the free thiol, yielding N-[2-(propan-2-yl)phenyl]mercaptoacetamide. The product is extracted with ethyl acetate and dried over anhydrous sodium sulfate (yield: 60–65%).

Sulfanyl Bridge Formation

The final step involves nucleophilic substitution of the chloropyrimidinone with the mercaptoacetamide. A mixture of 2-chloro-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one and N-[2-(propan-2-yl)phenyl]mercaptoacetamide in anhydrous DMF is heated at 60°C for 8–10 hours in the presence of K₂CO₃. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via precipitation in ice-cold water followed by recrystallization from methanol (yield: 55–60%).

Optimization and Mechanistic Insights

Solvent and Base Effects

The use of DMF as a solvent enhances the solubility of both reactants and facilitates the SN2 displacement. Alternative solvents such as tetrahydrofuran (THF) or acetonitrile result in lower yields (<40%) due to poor dissolution of the pyrimidinone intermediate. Potassium carbonate is preferred over weaker bases (e.g., sodium bicarbonate) due to its ability to deprotonate the thiol, generating a more nucleophilic thiolate ion.

Purification Challenges

The product’s limited solubility in common organic solvents necessitates recrystallization from methanol or ethanol. Impurities arising from unreacted starting materials are removed via column chromatography using a gradient of DCM and methanol (95:5 to 90:10).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.20 (m, 8H, aromatic-H), 4.75 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 3.60 (s, 2H, NCH₂Ar), 3.15 (septet, 1H, CH(CH₃)₂), 1.25 (d, 6H, CH(CH₃)₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, pyrimidinone), 1240 cm⁻¹ (C-O, methoxy).
  • MS (ESI) : m/z 388.1 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and alkylation steps. For instance, cyclization of methyl 3-aminothiophene-2-carboxylate with formamide under microwave conditions (150°C, 20 minutes) achieves 80% yield, comparable to conventional heating.

One-Pot Approaches

Attempts to combine N3-alkylation and chlorination in a single pot result in lower yields (40–50%) due to incompatibility between alkylating agents and POCl₃.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structure and biological activity.

    Pharmacology: It is investigated for its potential to modulate specific biological pathways and targets, making it a candidate for drug development.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., thienopyrimidine cores, sulfanyl-acetamide linkages) and are compared based on synthesis, substituent effects, and bioactivity:

Compound Name / ID Core Structure Key Substituents Synthesis Yield Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methoxybenzyl, 2-isopropylphenyl N/A ~450 (estimated) High lipophilicity; potential kinase inhibition due to planar heterocyclic core.
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () Benzothieno-triazolopyrimidine Phenyl 68–74% ~400–420 Reduced metabolic stability due to triazolo ring; moderate cytotoxicity.
2-[[3-(4-Methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl, 4-trifluoromethoxyphenyl N/A 479.45 Enhanced electron-withdrawing effects (CF3O); improved solubility in polar media.
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide () Pyrimidin-4(3H)-one Pyridin-2-yl, 3,4-dimethoxyphenyl N/A ~380 Dual hydrogen-bonding capacity (pyridine and methoxy); potential CNS activity.

Key Comparisons

Core Heterocycle Influence: The target compound’s thieno[3,2-d]pyrimidin-4-one core offers rigidity and planar geometry, favoring interactions with ATP-binding pockets in kinases.

Substituent Effects :

  • 3-Methoxybenzyl vs. 4-Methylphenyl () : The methoxy group in the target compound increases electron-donating capacity, enhancing π-stacking with aromatic residues in target proteins. The 4-methylphenyl group () provides steric hindrance but lacks electronic modulation.
  • 2-Isopropylphenyl vs. 4-Trifluoromethoxyphenyl () : The isopropyl group in the target compound contributes to hydrophobicity, while the trifluoromethoxy group () improves solubility and metabolic resistance.

Synthetic Accessibility: Coupling reactions with chloroacetanilides (as in ) yield 68–74% for triazolopyrimidines, while cyanoacetanilide couplings () achieve >90% yields. The target compound’s synthesis may face challenges due to steric hindrance from the isopropyl group.

Predicted Bioactivity: Clustering analysis () suggests thienopyrimidine derivatives with electron-rich substituents (e.g., methoxy) cluster with kinase inhibitors.

Biological Activity

The compound 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from recent studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a thieno[3,2-d]pyrimidine core and various substituents that influence its biological activity. The molecular formula is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S with a molecular weight of approximately 436.5 g/mol.

PropertyValue
Molecular FormulaC23H24N4O3S
Molecular Weight436.5 g/mol
IUPAC NameThis compound
CAS Number1112430-86-0

Antimicrobial Activity

Research indicates that compounds similar to the thieno[3,2-d]pyrimidine structure exhibit significant antimicrobial properties. A study evaluated various derivatives for their effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of specific side chains, such as substituted amido or imino groups at position 3 of the thienopyrimidine ring, is crucial for enhancing antimicrobial activity. Compounds tested demonstrated notable inhibition against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity at low doses .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidines can induce apoptosis in various cancer cell lines. For instance, compounds were tested against the MCF-7 breast cancer cell line and exhibited cytotoxic effects with IC50 values indicating effective growth inhibition. The mechanisms proposed include modulation of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies suggest that the compound may bind to active sites of enzymes involved in inflammatory processes or cancer progression, thereby modulating their activity .

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a study involving the synthesis and testing of thienopyrimidine derivatives, several compounds showed significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL against multiple bacterial strains .
  • Cytotoxicity Assessment : A comparative analysis of various thieno[3,2-d]pyrimidine derivatives revealed that specific substitutions could enhance cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. What are the key steps and challenges in synthesizing this thieno[3,2-d]pyrimidine derivative?

The synthesis typically involves:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions with solvents like ethanol or DMF .
  • Functionalization : Introduction of the 3-methoxybenzyl and isopropylphenyl groups via nucleophilic substitution or coupling reactions. Temperature control (60–100°C) and catalysts (e.g., triethylamine) are critical to minimize by-products .
  • Purification : Column chromatography and recrystallization are used to isolate intermediates and the final product. Yield optimization often requires iterative solvent selection (e.g., toluene vs. DMSO) . Challenges : Competing side reactions (e.g., over-oxidation of the sulfanyl group) and steric hindrance from the isopropyl group .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR spectroscopy to verify substituent positions and purity (>95% by integration) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, chloroform:methanol 9:1) .

Q. What preliminary biological activities have been reported for similar thieno[3,2-d]pyrimidines?

Analogues with methoxy and sulfanyl groups demonstrate:

  • Anti-cancer activity : IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
  • Anti-inflammatory effects : Inhibition of COX-2 (60–70% at 10 µM) in RAW 264.7 macrophage models . Note : Activity varies with substitution patterns (e.g., 3-methoxy vs. 4-methoxy on the benzyl group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodology :

  • Substituent modification : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO₂) on the phenyl rings to enhance target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with kinases (e.g., EGFR) or inflammatory mediators (e.g., TNF-α) . Example : Replacing the 3-methoxy group with a 3,5-dimethylphenyl moiety improved kinase inhibition by 40% in a lead compound .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Compounds with t₁/₂ < 30 min may fail in vivo despite strong in vitro activity .
  • Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability . Case study : A derivative showed 80% tumor growth inhibition in vitro but only 20% in vivo due to rapid clearance; liposomal formulation increased efficacy to 55% .

Q. How do reaction conditions influence the stability of the sulfanylacetamide moiety?

  • Oxidative stability : The sulfanyl group is prone to oxidation under acidic conditions (pH < 4) or high temperatures (>80°C). Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .
  • By-product analysis : LC-MS to detect disulfide dimers or sulfoxide derivatives, which reduce yield .

Key Research Gaps and Recommendations

  • Mechanistic studies : Use CRISPR-Cas9 knockout models to validate target pathways (e.g., MAPK/ERK) .
  • Toxicology profiling : Conduct Ames tests and hERG channel assays to address safety concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.